molecular formula C9H13NO3S B15315962 2-(2-(Methylsulfonyl)phenoxy)ethan-1-amine CAS No. 850895-66-8

2-(2-(Methylsulfonyl)phenoxy)ethan-1-amine

Cat. No.: B15315962
CAS No.: 850895-66-8
M. Wt: 215.27 g/mol
InChI Key: GWKGJQRAJPOIAW-UHFFFAOYSA-N
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Description

2-(2-(Methylsulfonyl)phenoxy)ethan-1-amine is an organic compound with the molecular formula C9H13NO3S and a molecular weight of 215.27 g/mol . This compound is characterized by the presence of a methylsulfonyl group attached to a phenoxy group, which is further connected to an ethanamine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methylsulfonyl)phenoxy)ethan-1-amine typically involves the reaction of 2-(methylsulfonyl)phenol with ethylene oxide in the presence of a base, followed by the reaction with ammonia or an amine . The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C)

    Solvent: Common solvents like ethanol or methanol

    Catalyst: Basic catalysts such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle the increased volume of reactants

    Continuous Flow Systems: To ensure consistent product quality and yield

    Purification: Techniques like crystallization or distillation to purify the final product

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methylsulfonyl)phenoxy)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The phenoxy group can be reduced under specific conditions.

    Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like halides or amines

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Reduced phenoxy compounds

    Substitution: Various substituted ethanamine derivatives

Scientific Research Applications

2-(2-(Methylsulfonyl)phenoxy)ethan-1-amine is utilized in several scientific research fields :

    Chemistry: As a building block for synthesizing more complex molecules

    Biology: In studies involving enzyme inhibition and protein interactions

    Industry: Used in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of 2-(2-(Methylsulfonyl)phenoxy)ethan-1-amine involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include:

    Enzyme Inhibition: Blocking the active site of enzymes

    Receptor Modulation: Binding to receptors and affecting signal transduction

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Methylsulfonyl)phenoxy)ethan-1-amine stands out due to its unique combination of a methylsulfonyl group and a phenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and various research applications.

Properties

CAS No.

850895-66-8

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

2-(2-methylsulfonylphenoxy)ethanamine

InChI

InChI=1S/C9H13NO3S/c1-14(11,12)9-5-3-2-4-8(9)13-7-6-10/h2-5H,6-7,10H2,1H3

InChI Key

GWKGJQRAJPOIAW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1OCCN

Origin of Product

United States

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